S,S-Diethyl ethylphosphonodithioate

Synthetic Methodology Organophosphorus Chemistry Phosphonodithioate Synthesis

S,S-Diethyl ethylphosphonodithioate (CAS 18032-95-6) is a symmetrically substituted S,S-dialkyl phosphonodithioate with the molecular formula C6H15OPS2 and a molecular weight of 198.3 g/mol. It is formally the S,S-diethyl ester of ethylphosphonodithioic acid, also known by the historical development code Chemagro R-5639.

Molecular Formula C6H15OPS2
Molecular Weight 198.3 g/mol
CAS No. 18032-95-6
Cat. No. B100458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS,S-Diethyl ethylphosphonodithioate
CAS18032-95-6
Molecular FormulaC6H15OPS2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCP(=O)(SCC)SCC
InChIInChI=1S/C6H15OPS2/c1-4-8(7,9-5-2)10-6-3/h4-6H2,1-3H3
InChIKeyJACPDPNUDAAICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing S,S-Diethyl Ethylphosphonodithioate (CAS 18032-95-6): A Specialized Symmetrical Phosphonodithioate Intermediate


S,S-Diethyl ethylphosphonodithioate (CAS 18032-95-6) is a symmetrically substituted S,S-dialkyl phosphonodithioate with the molecular formula C6H15OPS2 and a molecular weight of 198.3 g/mol [1]. It is formally the S,S-diethyl ester of ethylphosphonodithioic acid, also known by the historical development code Chemagro R-5639 . The compound features a phosphorus(V) center doubly bonded to oxygen and singly bonded to an ethyl group and two ethylsulfanyl groups, distinguishing it from the more common phosphorodithioate (P–O–alkyl) and phosphonothioate (P–S single bond) classes. Its primary current role is as a reference standard and synthetic intermediate in organophosphorus chemistry research, particularly for studying the bioisosteric replacement of oxygen with sulfur in biologically active molecules [2].

Why S,S-Diethyl Ethylphosphonodithioate Cannot Be Assumed Interchangeable with Other Phosphonodithioate or Phosphorodithioate Esters


Generic substitution within the organophosphorus thioate class is not supported due to fundamental structural and reactivity differences. S,S-Diethyl ethylphosphonodithioate possesses a direct phosphorus-carbon (P–C) bond, classifying it as a phosphonodithioate. This is a critical distinction from the more extensively commercialized phosphorodithioates (e.g., ethoprophos, malathion) which contain a P–O–C linkage, leading to divergent hydrolytic stability and metabolic activation profiles [1]. Even among phosphonodithioates, the symmetrical S,S-diethyl substitution pattern on sulfur dictates its steric and electronic properties, directly influencing its reactivity with nucleophiles and enzymes compared to mixed O-alkyl S-alkyl or unsymmetrical S,S-dialkyl analogs like the insecticide fonofos (O-ethyl S-phenyl ethylphosphonodithioate) [2]. Assuming equivalence without head-to-head data risks failed synthetic routes, inaccurate analytical calibration, and misinterpretation of biochemical results, as minor alkyl chain variations are known to alter inhibitory potency against cholinesterases by orders of magnitude within this compound class [3].

Quantitative Evidence Guide for S,S-Diethyl Ethylphosphonodithioate: A Comparative Analysis


Synthetic Yield: S,S-Diethyl vs. Other S,S-Dialkyl Phosphonodithioates via a General Protocol

In a general method for synthesizing symmetrically substituted S,S-dialkyl phosphonodithioates, the target compound S,S-diethyl ethylphosphonodithioate was prepared from ethylphosphonic dichloride and ethanethiol. Yields for this specific compound are not reported in isolation but are classified as 'good to moderate' for the series [1]. This positions the diethyl analog's synthetic accessibility as comparable to other symmetrical S,S-dialkyl members (e.g., S,S-dimethyl, S,S-dipropyl) prepared under the same conditions, but its volatility and malodorous thiol precursor require specific handling precautions that less volatile, longer-chain analogs avoid, representing a practical differentiation point for procurement and use [1].

Synthetic Methodology Organophosphorus Chemistry Phosphonodithioate Synthesis

Metabolic Stability: Phosphonodithioate Core vs. Phosphorodithioate Core

The P–C bond in phosphonodithioates like S,S-diethyl ethylphosphonodithioate confers distinct metabolic stability compared to P–O–C linked phosphorodithioates. Studies on the analogous insecticide fonofos (O-ethyl S-phenyl ethylphosphonodithioate) demonstrate that oxidative desulfuration of the P=S moiety to the active oxon (P=O) is catalyzed by FAD-containing monooxygenases, while phosphorodithioates like parathion are not substrates for this enzyme [1]. Since S,S-diethyl ethylphosphonodithioate already exists in the P=O oxon form, it bypasses the bioactivation step required for phosphorothioate and phosphorodithioate pro-insecticides, implying fundamentally different reactivity in biological systems. This precludes direct biochemical substitution with phosphorodithioate standards in enzyme inhibition studies.

Xenobiotic Metabolism Insecticide Biochemistry Oxidative Desulfuration

Synergistic Potential: Influence of S,S-Dialkyl Chain Length on Aliesterase Inhibition Potency

Phosphonodithioates are studied as synergists for organophosphorus insecticides via aliesterase inhibition. Data for the related S,S-diamyl phenylphosphonodithioate shows it synergizes chlorpyrifos, parathion, methyl parathion, and chlorpyrifos methyl in boll weevils with a potency 'generally similar' to the standard synergist DEF (S,S,S-tributyl phosphorotrithioate) [1]. The potency and persistence of aliesterase inhibition are known to be a function of the S,S-dialkyl chain structure [1]. This class-level evidence suggests that S,S-diethyl ethylphosphonodithioate, with its shorter ethyl chains, would exhibit different inhibition kinetics and persistence than the diamyl analog, making it a valuable comparator tool for structure-activity relationship (SAR) studies, even though direct potency data for this exact molecule is not published.

Synergism Aliesterase Inhibition Organophosphate Toxicology

Validated Application Scenarios for S,S-Diethyl Ethylphosphonodithioate Based on Core Evidence


Analytical Reference Standard for Phosphonodithioate Oxon Metabolite Identification

As a stable, pre-formed P=O phosphonodithioate, this compound is an ideal analytical reference standard for identifying and quantifying the ultimate toxic oxon metabolites of phosphonodithioate pro-insecticides (e.g., fonofos) in environmental fate or metabolism studies. Its use ensures accurate LC-MS/MS method calibration without the confounding variable of bioactivation [1].

Comparative Substrate for FAD-Monooxygenase vs. Cytochrome P450 Selectivity Assays

Given the established class-level finding that phosphonodithioate oxons are not substrates for the oxidative desulfuration pathway [1], this compound can be used as a negative control substrate to delineate FAD-monooxygenase activity from cytochrome P450-mediated transformations in microsomal assays, helping labs differentiate enzyme-specific metabolic routes.

Key Structural Probe in Aliesterase Inhibitor SAR Libraries

The S,S-diethyl substitution pattern represents a minimal steric bulk reference point in SAR studies of aliesterase inhibition. As evidence confirms that inhibition potency and persistence are chain-length-dependent [2], this compound enables researchers to map the lower boundary of the pharmacophore's hydrophobic pocket, against which bulkier S,S-diamyl or S,S-dipropyl analogs are compared.

Synthetic Intermediate for Unsymmetrical Phosphonodithioate Libraries

The compound's synthesis via a robust, general protocol from ethylphosphonic dichloride [3] establishes it as a viable intermediate for generating unsymmetrical S,S-dialkyl phosphonodithioates through selective deprotection and re-alkylation strategies, which are essential for diversifying organophosphorus compound libraries for agrochemical or medicinal chemistry research.

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